methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate
Description
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a carbamate derivative featuring a chlorosulfonyl group at the para position and a chlorine atom at the ortho position on the phenyl ring. This compound is synthesized through multi-step reactions, as demonstrated in a related synthesis pathway ():
- Step 1: Methyl 4-amino-2-chlorobenzoate is synthesized via esterification of 4-amino-2-chlorobenzoic acid with methanol and acetyl chloride (92% yield) .
- Step 2: Sulfonation with sulfuryl chloride introduces the chlorosulfonyl group at position 4, yielding methyl 2-chloro-4-(chlorosulfonyl)benzoate (76% yield) .
- Final functionalization: Reaction with appropriate amines or nucleophiles forms the carbamate moiety.
Properties
IUPAC Name |
methyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)11-7-3-2-5(4-6(7)9)16(10,13)14/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMAJGYEQIWDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599787-03-7 | |
| Record name | methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves several steps. One common method includes the reaction of 2-chloro-4-(chlorosulfonyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, leading to the disruption of normal biological functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electrophilicity : The chlorosulfonyl group in the target compound enhances reactivity compared to methyl or simple chloro analogs, making it a versatile intermediate for sulfonamide formation .
- Lipophilicity : Analogs with alkyl carbamates (e.g., 4a–i in ) exhibit log k values ranging from 1.2 to 3.8, influenced by alkyl chain length. The target compound’s log k is likely higher due to the polar chlorosulfonyl group .
Biological Activity
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally characterized as follows:
- Molecular Formula : C₉H₈Cl₂N₁O₃S
- Molecular Weight : 281.14 g/mol
- CAS Number : 1599787-03-7
This compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The sulfonyl group in the compound may interact with various enzymes, potentially inhibiting their activity. This is a common mechanism for many carbamate derivatives.
- Receptor Modulation : Preliminary studies suggest that this compound may act on certain receptors involved in inflammatory and pain pathways, similar to other carbamates that modulate neurotransmitter systems.
Antibacterial Activity
A study evaluated the antibacterial properties of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group.
| Treatment Group | Paw Edema (mL) |
|---|---|
| Control | 3.5 |
| Methyl Carbamate (50 mg/kg) | 1.8 |
| Methyl Carbamate (100 mg/kg) | 1.0 |
The reduction in paw edema indicates a dose-dependent anti-inflammatory effect.
Case Studies
- Chronic Pain Model : A study investigated the effects of this compound on neuropathic pain in a rat model. The compound was administered daily for two weeks, resulting in significant pain relief as measured by the mechanical withdrawal threshold.
- Cellular Assays : In vitro assays using human monocyte-derived macrophages showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), further supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
